molecular formula C7H3ClF3N3O4 B1357771 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline CAS No. 959235-57-5

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline

Cat. No.: B1357771
CAS No.: 959235-57-5
M. Wt: 285.56 g/mol
InChI Key: NGVRFUTURYTHDG-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline is a synthetic organic compound known for its unique chemical properties and wide range of applications. It is a colorless solid that is soluble in organic solvents and is used in various fields, including organic synthesis, analytical chemistry, and drug development.

Preparation Methods

The preparation of 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline involves nitration of 4-chlorotrifluorotoluene. The process includes two steps: mononitration and dinitration. In the mononitration step, 4-chlorotrifluorotoluene is reacted with nitric acid in the presence of sulfuric acid under controlled temperature conditions. The resulting mononitro compound is then subjected to further nitration to obtain the dinitro compound . Industrial production methods may involve similar nitration processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Analytical Chemistry: The compound is employed in analytical methods to detect and quantify specific analytes in complex mixtures.

    Drug Development: It serves as a building block in the development of new drug molecules with potential therapeutic applications.

    Non-Linear Optical Materials: Derivatives of this compound have been studied for their potential use in non-linear optical materials, which are important in advanced optical technologies.

    Herbicide Synthesis: It plays a critical role in the synthesis of high-efficiency, low-toxicity herbicides.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form significant interactions, such as hydrogen bonds and π-interactions, which contribute to its reactivity and stability. These interactions enable the compound to exert its effects in various applications, including its use as a fungicide and in non-linear optical materials.

Comparison with Similar Compounds

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

    4-Chloro-3,5-dinitrotrifluorotoluene: This compound is an intermediate in the synthesis of plant growth regulators and herbicides.

    3-Chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline: Known for its use in various industrial applications.

    2,6-Dichloro-4-(trifluoromethyl)aniline: Employed in the synthesis of other organic compounds. The uniqueness of this compound lies in its specific interactions and stability, making it valuable in diverse scientific research and industrial applications.

Properties

IUPAC Name

3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3O4/c8-4-2(7(9,10)11)1-3(13(15)16)5(12)6(4)14(17)18/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVRFUTURYTHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604241
Record name 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959235-57-5
Record name 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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